3-(4-bromo-1-methyl-1H-pyrazol-5-yl)aniline
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)aniline follows International Union of Pure and Applied Chemistry guidelines, clearly indicating the substitution pattern and connectivity of functional groups. The compound is officially registered under Chemical Abstracts Service number 573711-38-3, which serves as its unique identifier in chemical databases and literature. The systematic name "Benzenamine, 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-" provides an alternative nomenclature that emphasizes the aniline core structure with the pyrazole substituent.
The molecular formula C10H10BrN3 indicates the presence of ten carbon atoms, ten hydrogen atoms, one bromine atom, and three nitrogen atoms. This composition results in a molecular weight of 252.11 grams per mole, with the monoisotopic mass calculated as 251.005809. The structural formula demonstrates the connectivity between the pyrazole and benzene rings, where the pyrazole ring is attached at the 3-position of the aniline moiety. The pyrazole ring itself contains a methyl substituent at the N1 position and a bromine atom at the C4 position, creating a distinctive substitution pattern that influences the compound's chemical and physical properties.
The degree of unsaturation calculation reveals six degrees of unsaturation, accounting for the two aromatic rings (benzene and pyrazole) present in the molecule. This high degree of unsaturation contributes to the compound's planar structure and extended conjugation system, which significantly affects its spectroscopic properties and chemical reactivity. The presence of three nitrogen atoms distributed between the aniline amino group and the pyrazole ring creates multiple sites for hydrogen bonding and coordination chemistry.
Properties
IUPAC Name |
3-(4-bromo-2-methylpyrazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-10(9(11)6-13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIAMILIYGIXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640486 | |
| Record name | 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573711-38-3 | |
| Record name | 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation and Methylation
The pyrazole core is commonly synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the 1-methyl substitution on the pyrazole nitrogen, methylation is performed either by using methylhydrazine as a starting material or by methylation of the pyrazole nitrogen post-ring formation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Bromination at the 4-Position of Pyrazole
Selective bromination of the pyrazole ring at the 4-position is achieved using brominating agents like N-bromosuccinimide (NBS) or bromine under controlled conditions. The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile at low temperatures to avoid over-bromination or side reactions.
Attachment of Pyrazole to Aniline Ring
The linkage of the bromopyrazole to the aniline ring at the 3-position can be accomplished by:
- Cross-coupling reactions: Using palladium-catalyzed Suzuki or Buchwald-Hartwig amination reactions where a halogenated aniline derivative (e.g., 3-bromoaniline) is coupled with a pyrazolyl boronic acid or pyrazolyl halide.
- Nucleophilic aromatic substitution: If the aniline ring is suitably activated, nucleophilic substitution with a pyrazolyl nucleophile can be performed.
- Direct substitution: In some cases, the pyrazole ring bearing a leaving group can be directly substituted onto the aniline ring under basic or acidic catalysis.
Representative Synthetic Route (Literature-Informed)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole synthesis | Condensation of methylhydrazine with β-diketone or equivalent | Formation of 1-methylpyrazole core |
| 2 | Bromination | NBS in CH2Cl2, 0–5°C | Selective 4-bromopyrazole derivative |
| 3 | Coupling | Pd-catalyzed Suzuki coupling between 3-bromoaniline and pyrazolyl boronic acid | Formation of this compound |
Analytical and Purification Techniques
- Chromatography: Flash column chromatography or preparative HPLC to purify the final compound.
- Spectroscopy: NMR (1H, 13C), Mass Spectrometry, and IR to confirm structure and purity.
- Crystallography: Powder X-ray diffraction may be used for solid-state characterization.
Research Findings and Optimization Notes
- The methylation step on the pyrazole nitrogen is critical for regioselectivity and yield; using methylhydrazine as a precursor can improve selectivity.
- Bromination with NBS is preferred over elemental bromine for better control and fewer side products.
- Palladium-catalyzed cross-coupling reactions provide high yields and functional group tolerance, making them the method of choice for attaching the pyrazole to the aniline ring.
- Reaction conditions such as temperature, solvent, and catalyst loading significantly affect the yield and purity of the final product.
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Pyrazole ring formation | Condensation of methylhydrazine with diketones | Acid/base catalysis, reflux | High regioselectivity | Requires pure starting materials |
| N-Methylation | Methyl iodide or methylhydrazine precursor | Basic conditions, mild temperature | Direct methylation | Overalkylation risk |
| Bromination | NBS in CH2Cl2, 0–5°C | Selective bromination | Controlled substitution | Overbromination possible |
| Coupling to aniline | Pd-catalyzed Suzuki or Buchwald-Hartwig | Pd catalyst, base, inert atmosphere | High yield, functional group tolerance | Catalyst cost, reaction optimization |
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1-methyl-1H-pyrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
3-(4-bromo-1-methyl-1H-pyrazol-5-yl)aniline has been explored for its potential as an anticancer agent . Research indicates that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this have shown significant activity against breast cancer (MCF-7) and liver cancer (HepG2) cells.
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Breast Cancer | MCF-7 | Inhibition of cell proliferation |
| Liver Cancer | HepG2 | Antitumor activity |
| Lung Cancer | A549 | Cytotoxic effects |
Studies suggest that these compounds may act by inhibiting specific enzymes, such as cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Pyrazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. For example, studies have shown that related compounds exhibit moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria .
Agricultural Chemistry
In agricultural research, pyrazole derivatives are being investigated for their potential as pesticides or herbicides . The unique chemical structure allows for the development of novel agrochemicals that can target specific pests or weeds while minimizing environmental impact.
Case Study 1: Anticancer Activity Evaluation
A study focused on synthesizing N-substituted pyrazole derivatives, including this compound, evaluated their anticancer properties using various cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects on tumor growth, with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of pyrazole derivatives showed promising results against multiple bacterial strains. The study highlighted the structure-activity relationship (SAR) that indicates how modifications in the pyrazole ring can enhance antimicrobial potency .
Mechanism of Action
The mechanism of action of 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Features of 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)aniline and Analogues
Structural and Functional Differences
Aniline vs. Sulfonamide Derivatives :
- The target compound’s aniline group distinguishes it from sulfonamide derivatives (e.g., Compounds 17 and 18), which exhibit -SO₂NH₂ groups. Sulfonamides are associated with enhanced biological activity, such as enzyme inhibition, due to their strong hydrogen-bonding capacity .
- The absence of bulky substituents (e.g., indole or chlorophenyl groups) in the target compound likely improves its solubility compared to Compounds 17 and 18 .
Bromination Patterns :
- The dibrominated pyrazolone in Example 5.21 shows higher reactivity due to the bromomethyl (-BrCH₂) group, which may facilitate further substitution reactions. In contrast, the target compound’s single bromine atom limits its reactivity to specific coupling reactions.
The target compound’s simpler pyrazole-aniline structure may favor synthetic versatility.
Hydrogen Bonding and Crystallinity
- The aniline group in the target compound can act as both a hydrogen bond donor (-NH₂) and acceptor, influencing crystal packing. This contrasts with sulfonamide derivatives (Compounds 17 and 18), where -SO₂NH₂ forms stronger, directional hydrogen bonds, often leading to higher melting points .
Biological Activity
3-(4-bromo-1-methyl-1H-pyrazol-5-yl)aniline is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with an aniline moiety, making it a candidate for various therapeutic applications. Its molecular formula is C₁₀H₁₀BrN₃, with a molecular weight of 252.11 g/mol.
The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor . It interacts with specific molecular targets by binding to their active sites, thus blocking enzymatic activity. This characteristic is crucial for developing therapeutic agents aimed at various diseases, including cancer and infectious diseases.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antibacterial : Inhibits the growth of certain bacterial strains.
- Antiviral : Shows potential against viral infections.
- Anticancer : Demonstrates cytotoxic effects on cancer cell lines.
- Selective Enzyme Inhibition : Targets specific enzymes involved in disease pathways .
Structure-Activity Relationship (SAR)
The structure of this compound allows for unique interactions with biological targets due to its specific substitution pattern. This specificity can lead to different biological activities compared to other pyrazole derivatives. For instance, the presence of the bromine atom and the methyl group can influence the compound's reactivity and binding affinity .
| Compound Name | Structure Characteristics |
|---|---|
| 4-Bromo-1-methylpyrazole | Contains a bromine atom and methyl group |
| 3-(4-chloro-1-methylpyrazol-5-yl)aniline | Similar structure with chlorine substitution |
| 3-(5-methylpyrazol-3-yl)aniline | Features a methyl group at a different position |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant enzyme inhibition properties. For example, it has been shown to inhibit key enzymes involved in cancer progression and inflammation .
Case Studies
A study focusing on enzyme inhibition highlighted that this compound effectively blocked the activity of specific kinases, which are crucial in various signaling pathways associated with cancer and other diseases. The inhibition was quantified using IC50 values, demonstrating its potency relative to standard inhibitors.
Applications in Drug Development
Due to its diverse biological activities, this compound serves as a valuable building block in drug design. It is being explored for its potential in developing new therapeutic agents targeting neglected tropical diseases and other conditions .
Q & A
Q. How can researchers address contradictions in spectroscopic data arising from tautomerism or polymorphism?
- Methodological Answer : Dynamic NMR (variable-temperature studies) resolves tautomerism between pyrazole NH and aniline NH₂. Differential scanning calorimetry (DSC) detects polymorphic transitions (e.g., endothermic peaks at Tm). Pairing powder XRD with DFT calculations (Gaussian, B3LYP/6-31G*) predicts stable conformers and validates experimental data .
Q. What computational approaches predict the reactivity and electronic properties of this compound in catalytic systems?
- Methodological Answer : DFT calculations (VASP, ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Fukui indices quantify local softness. Molecular docking (AutoDock) screens interactions with biological targets (e.g., kinase enzymes), while MD simulations (GROMACS) assess stability in aqueous vs. lipid environments .
Q. How does this compound participate in supramolecular assemblies or coordination complexes?
- Methodological Answer : The aniline NH₂ and pyrazole N atoms act as ligands for transition metals (e.g., Cu²⁺, Pd⁰). Titration experiments (UV-vis, Job’s plot) determine stoichiometry. SC-XRD of complexes reveals geometries (e.g., square planar vs. octahedral). Applications include catalysis (C–C coupling) or metal-organic frameworks (MOFs) for gas storage .
Q. What strategies enable the incorporation of this compound into larger heterocyclic systems for drug discovery?
- Methodological Answer : Click chemistry (azide-alkyne cycloaddition) or Heck coupling extends the core structure. For example, substituting the bromo group with alkynes generates triazole hybrids. Biological screening (e.g., kinase inhibition assays) identifies lead compounds. ADMET predictions (SwissADME) optimize pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
